molecular formula C25H25N3O2S B3648918 3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No.: B3648918
M. Wt: 431.6 g/mol
InChI Key: CSMBZBVHMCYHRN-UHFFFAOYSA-N
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Description

The compound “3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone” is a complex organic molecule that contains several functional groups, including a cyclohexene ring, an indole group, and a quinazolinone group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The cyclohexene ring provides a degree of rigidity to the molecule, while the indole and quinazolinone groups contain nitrogen and oxygen atoms that can participate in various chemical reactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of reactions. The indole group, for example, can participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the degree of substitution on the rings, the presence of functional groups, and the overall shape of the molecule would all influence its properties .

Properties

IUPAC Name

3-[2-(cyclohexen-1-yl)ethyl]-7-(2,3-dihydroindole-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2S/c29-23(27-15-13-18-8-4-5-9-22(18)27)19-10-11-20-21(16-19)26-25(31)28(24(20)30)14-12-17-6-2-1-3-7-17/h4-6,8-11,16H,1-3,7,12-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMBZBVHMCYHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCN2C(=O)C3=C(C=C(C=C3)C(=O)N4CCC5=CC=CC=C54)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 2
Reactant of Route 2
3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
Reactant of Route 3
3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
3-[2-(1-cyclohexen-1-yl)ethyl]-7-(2,3-dihydro-1H-indol-1-ylcarbonyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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